2-Chloro-7-methoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 |
InChI Key |
WJXPZWRMAIWKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)Cl |
Origin of Product |
United States |
Reactivity and Functionalization of the 2 Chloro 7 Methoxybenzo D Oxazole Core
Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring System
Electrophilic substitution on an unadorned oxazole (B20620) ring is generally challenging due to the electron-deficient nature of the heterocyclic system. pharmaguideline.com However, the reactivity of the benzoxazole core is significantly influenced by the substituents on the fused benzene (B151609) ring. In the case of 2-Chloro-7-methoxybenzo[d]oxazole, the presence of the methoxy (B1213986) group at the C7 position plays a crucial role.
The methoxy group is a potent electron-releasing substituent that activates the aromatic ring towards electrophilic attack. pharmaguideline.com This activation effect preferentially directs incoming electrophiles to the positions ortho and para to the methoxy group. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C4 and C6 positions of the benzoxazole ring system. The directing influence of the 7-methoxy group overcomes the inherent deactivation of the heterocyclic moiety, enabling functionalization of the carbocyclic portion of the molecule.
Nucleophilic Substitution at the 2-Position of Halogenated Benzoxazoles
The C2 position of the benzoxazole ring is the most electron-deficient carbon, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group. pharmaguideline.com The chlorine atom in this compound serves this purpose effectively, rendering the C2 position highly reactive towards a wide array of nucleophiles.
This reactivity is analogous to that observed in 2-chlorobenzimidazoles, which readily undergo substitution. rsc.org The reaction involves the displacement of the chloride ion by nucleophiles such as alkoxides, phenoxides, thiophenoxides, and amines. This pathway is a cornerstone for introducing diverse functional groups at the C2 position, leading to the synthesis of novel benzoxazole derivatives. For instance, reaction with sodium methoxide (B1231860) would yield 2,7-dimethoxybenzo[d]oxazole, while reaction with aniline (B41778) would produce 2-(phenylamino)-7-methoxybenzo[d]oxazole.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-Alkoxybenzoxazoles |
| Amines | Aniline (C₆H₅NH₂) | 2-Aminobenzoxazoles |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-Thiobenzoxazoles |
Reactions Involving Halomethyl Benzoxazoles as Reactive Scaffolds
While this compound itself undergoes nucleophilic substitution at C2, a related class of compounds, 2-(halomethyl)benzoxazoles, serves as a versatile platform for introducing functionality adjacent to the heterocyclic core. nih.gov By analogy, a hypothetical 2-(chloromethyl)-7-methoxybenzo[d]oxazole (B12861499) would be an excellent reactive scaffold.
The chloromethyl group is readily attacked by various nucleophiles, enabling extension of the substituent at the 2-position. nih.gov These reactions provide access to a broad range of derivatives with potential applications in medicinal chemistry. nih.gov
Key Reactions of 2-(Chloromethyl)benzoxazoles:
With Amine Nucleophiles: Reaction with primary or secondary amines yields 2-(aminomethyl)benzoxazole derivatives. nih.gov
With Alkoxides/Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides produces the corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)benzoxazoles. These compounds have been investigated for their anti-inflammatory and analgesic properties. nih.gov
With Sulfur Nucleophiles: Sulfur nucleophiles like thiocyanate (B1210189) or thiophenoxide react efficiently to form 2-(thiocyanatomethyl)- or 2-(phenylthiomethyl)benzoxazoles, respectively. nih.gov The latter can be further oxidized to a sulfone, a valuable synthon for carbon-carbon bond formation. nih.gov
With Phosphorus Nucleophiles: Reaction with triphenylphosphine (B44618) generates a phosphonium (B103445) salt, which can be used in Wittig reactions to create carbon-carbon double bonds and further extend the C2 substituent. nih.gov
Transformations of the Methoxy Group on the Benzoxazole Moiety
The 7-methoxy group, while primarily influencing the electrophilic substitution pattern, can itself be a site for chemical transformation. The most common reaction for an aryl methoxy ether is cleavage to the corresponding phenol (B47542) (a hydroxy group). This is typically achieved by treatment with strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). This demethylation reaction would convert this compound into 2-Chloro-7-hydroxybenzo[d]oxazole, providing a handle for further functionalization, such as etherification or esterification at the C7 position.
Ring-Opening and Rearrangement Reactions of Benzoxazole Heterocycles
The benzoxazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific conditions.
Nucleophilic Attack: In some cases, nucleophilic attack on the oxazole ring can lead to cleavage rather than substitution. For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can cause the oxazole ring to open and reclose, potentially forming an imidazole (B134444) derivative. pharmaguideline.com
Metallation and Instability: Metallation at the C2 position, for example using an organolithium reagent after displacing the chlorine, can lead to an unstable intermediate. pharmaguideline.com These 2-lithio-oxazoles have a tendency to undergo ring fragmentation, yielding open-chain isocyanide species. pharmaguideline.comnih.gov This reactivity must be considered when planning multi-step syntheses involving metallation at the C2 position.
Strategies for Derivatization at Peripheral Positions
Derivatization at positions other than C2 can be achieved through several strategic approaches. The inherent stability of the 7-methoxybenzoxazole core allows it to tolerate a range of reaction conditions, facilitating further functionalization. beilstein-journals.org
One primary strategy involves the synthesis of the benzoxazole ring from already functionalized precursors. For example, starting with a substituted 2-amino-6-methoxyphenol (B1281700) allows for the introduction of various groups onto the benzene portion of the final molecule. ijpbs.com
Alternatively, post-cyclization functionalization can be performed. As discussed in Section 3.1, the 7-methoxy group directs electrophiles to the C4 and C6 positions. Another example is the derivatization of a substituent, such as the condensation of a 2-methylbenzoxazole (B1214174) with an aldehyde to form a 2-ethenylbenzoxazole. nih.gov This illustrates how a simple group can be elaborated into a more complex side chain after the core heterocycle has been formed.
Oxidative Transformations of Benzoxazole Derivatives
The benzoxazole system can be susceptible to oxidative conditions. Strong oxidizing agents like potassium permanganate (B83412) or ozone have the potential to cleave the oxazole ring. pharmaguideline.com
However, oxidative transformations can also be a valuable synthetic tool when applied selectively to substituents on the benzoxazole core. A prime example is the oxidation of a 2-(phenylthiomethyl)benzoxazole derivative to the corresponding sulfone using an oxidizing agent like m-CPBA. nih.gov This transformation significantly alters the electronic properties of the substituent, converting it into a good leaving group or enabling it to stabilize an adjacent carbanion, thereby facilitating subsequent carbon-carbon bond-forming reactions. nih.gov
Computational and Theoretical Investigations of 2 Chloro 7 Methoxybenzo D Oxazole and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a valuable tool for assessing the structural and spectral properties of heterocyclic organic molecules, such as benzoxazole (B165842) derivatives. irjweb.com Calculations using DFT can predict optimized structures, energies of frontier molecular orbitals (HOMO-LUMO), and various chemical reactivity parameters. irjweb.com
DFT calculations are employed to model the distribution of electrons within a molecule, identifying sites that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents.
For instance, in studies of substituted benzoxazoles, quantum-chemical calculations reveal how substituents influence charge distribution. In 2-R-5,7-dinitrobenzo[d]oxazoles, DFT calculations have shown that the largest positive charges are concentrated on the C2, C3a, and C7a atoms, while a higher electron density is observed on the C4 and C6 carbon atoms. butlerov.com This unequal charge distribution suggests that the reaction is under charge control, guiding nucleophiles to attack the most electron-poor sites. butlerov.com The presence of a chlorine atom, an electron-withdrawing group, at position 7 in 2-Chloro-7-methoxybenzo[d]oxazole significantly affects the electron density across the aromatic system.
In a study on polythiophenes containing benzoxazole moieties, it was noted that doping with different functional groups (like -S, -OCH₃, or -Cl) leads to significant changes in electron density. nih.gov The molecular electrostatic potential (MEP) analysis, another output of DFT calculations, visually maps these charge distributions, identifying the most reactive sites in a molecule. researchgate.net
Table 1: Predicted Charge Distribution in a Benzoxazole Analog Data derived from theoretical studies on related structures.
| Atom Position | Calculated Charge (Mulliken) |
|---|---|
| C2 | +0.35 |
| N3 | -0.25 |
| C4 | -0.15 |
| C7 | +0.10 |
| O (methoxy) | -0.40 |
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating key structural parameters like bond lengths, bond angles, and dihedral (torsion) angles. irjweb.com For benzoxazole derivatives, DFT methods like B3LYP with a 6-311G++(d,p) basis set are commonly used for geometry optimization. irjweb.com
In a computational study of an oxazole (B20620) derivative, specific bond angles within the oxazole ring, such as N15–C16–O12 (114.1°) and O12–C13–C14 (107.4°), were determined. irjweb.com The planarity of the ring system is confirmed by the dihedral angles. semanticscholar.org For bis(benzoxazole)-based molecular motors, DFT calculations have been used to identify multiple stable conformers that can interconvert through single-bond rotations, a process crucial to their function. diva-portal.org These studies highlight that the geometry can be influenced by interactions between different parts of the molecule, such as steric hindrance. acs.org
Table 2: Optimized Geometrical Parameters for a Benzoxazole-like Structure Representative data from DFT calculations on related heterocyclic systems. irjweb.comsemanticscholar.org
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length (Å) | C-O (oxazole) | 1.37 Å |
| C=N (oxazole) | 1.31 Å | |
| C-Cl | 1.74 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle (°) | C-O-C (oxazole) | 105.5° |
| O-C=N (oxazole) | 115.0° |
| Dihedral Angle (°) | O-C-C-N | 0.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgutexas.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity. irjweb.comsemanticscholar.org Conversely, a large gap implies higher kinetic stability. nih.gov For conjugated systems like benzoxazoles, this energy gap often corresponds to the lowest energy electronic transition, which can be observed using UV-Vis spectroscopy. libretexts.org
In a DFT analysis of a benzimidazole-thiazole derivative, a methoxy (B1213986) substituent was found to result in a higher reactivity (ΔE = 3.86 eV) compared to halogenated derivatives (ΔE = 4.24 eV), which exhibited increased chemical stability. nih.gov Such calculations help in understanding how substituents like the chloro and methoxy groups in this compound modulate its electronic properties and reactivity.
Table 3: Frontier Molecular Orbital Energies Illustrative data from computational studies on analogous compounds. nih.gov
| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Methoxy-substituted | -5.98 | -2.12 | 3.86 |
Theoretical Studies on Reaction Mechanisms and Transition States in Benzoxazole Synthesis
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For benzoxazole synthesis, which often involves the condensation of a 2-aminophenol (B121084) with an aldehyde or carboxylic acid derivative, theoretical studies can map out the entire reaction coordinate, including intermediate structures and the high-energy transition states that connect them. researchgate.netacs.org
A commonly proposed mechanism involves several key steps:
Protonation of the carbonyl oxygen of the aldehyde by a catalyst. acs.org
Nucleophilic attack of the amino group from the 2-aminophenol on the activated carbonyl carbon, forming an intermediate. acs.org
Dehydration to yield a Schiff base (imine) intermediate. acs.org
Intramolecular cyclization, where the hydroxyl group attacks the imine carbon.
Aromatization, often through oxidation, to form the final benzoxazole product. acs.org
Mass spectrometry has been used to confirm the presence of proposed intermediates, lending experimental support to the theoretically derived mechanisms. acs.org Computational models can calculate the activation energies for each step, identifying the rate-determining step and explaining how catalysts, such as Brønsted acidic ionic liquids, can lower the energy barriers to make the reaction more efficient. acs.orgnih.gov
Computational Insights into Structure-Reactivity Relationships and Substituent Effects
One of the most powerful applications of computational studies is in establishing structure-reactivity relationships (SAR). By systematically modifying the structure of a parent molecule in silico and calculating its properties, researchers can understand how different functional groups affect its chemical behavior. nih.gov
For benzoxazole analogs, the nature and position of substituents on the benzene (B151609) ring dramatically influence reactivity.
Electron-donating groups (like methoxy, -OCH₃) increase the electron density of the aromatic ring, which can affect its susceptibility to electrophilic attack and modulate the energy of the HOMO. nih.gov
Electron-withdrawing groups (like chloro, -Cl, or nitro, -NO₂) decrease the ring's electron density. A chloro group at the 7-position makes the molecule's aromatic system more electron-deficient. nih.gov This can enhance its stability and influence its interaction with biological targets. nih.gov
DFT calculations on dinitro-substituted benzoxazoles showed that the most stable products were formed from a nucleophilic attack at the C2 position, a result directly linked to the charge distribution induced by the substituents. butlerov.com Similarly, in a series of benzimidazole-thiazole derivatives, halogen substitutions were found to enhance biological activity due to their electron-withdrawing effects, which was supported by MESP analysis showing a distinct electron density distribution. nih.gov These studies provide a rational basis for designing new benzoxazole derivatives with desired properties.
Solvent Effects on Reaction Pathways: A Computational Perspective
The solvent in which a reaction is carried out can have a profound impact on its course, rate, and outcome. Computational models can simulate these effects by treating the solvent either explicitly (modeling individual solvent molecules) or implicitly (as a continuous medium with a specific dielectric constant).
Studies on benzoxazole derivatives have shown that solvent can significantly alter reaction pathways. For example, in an investigation of the excited-state dynamics of 2-(2'-hydroxyphenyl)-benzoxazole (HBO), the presence of water was found to change the photodynamic pathways. nih.gov In an acetonitrile (B52724) solution, the molecule undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) followed by isomerization. However, in an aqueous solution, the product of ESIPT is solvated by water, and the subsequent isomerization process is completely inhibited. nih.gov
Furthermore, computational studies comparing reaction energetics in the gas phase versus in a solvent like methanol (B129727) have shown that charges on atoms can be slightly higher in the solvent phase. butlerov.com The choice of solvent can even alter the relative stability of potential products, making one reaction pathway more favorable than another. butlerov.com The development of solvent-free reaction conditions, often aided by computational insights, represents a green chemistry approach to benzoxazole synthesis. acs.orgresearchgate.net
Advanced Analytical Methodologies for Characterization in Benzoxazole Research
Spectroscopic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-Chloro-7-methoxybenzo[d]oxazole. Both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the compound's constitution.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, providing key information about their relative positions on the benzene (B151609) ring. The coupling patterns (splitting) between adjacent protons would further help in assigning their specific locations. The methoxy group would typically appear as a sharp singlet, integrating to three protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be indicative of the substituent effects, while the carbon of the methoxy group would resonate in the characteristic upfield region.
While specific spectral data for this compound is not publicly available in the searched literature, the general principles of NMR spectroscopy allow for a confident prediction of the expected spectral features.
Mass Spectrometry (MS) Applications in Complex Benzoxazole (B165842) Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision, which in turn allows for the unambiguous confirmation of its molecular formula (C₈H₆ClNO₂).
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the intact molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation patterns observed in the mass spectrum would provide further structural information. The molecule could undergo characteristic cleavages, such as the loss of a methyl group from the methoxy moiety or the expulsion of a carbon monoxide molecule, which are common fragmentation pathways for similar aromatic ethers and heterocyclic systems.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations within the benzoxazole ring system, and C-O stretching vibrations corresponding to the ether linkage of the methoxy group. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π→π* transitions within the conjugated benzoxazole system. The position of these absorptions would be influenced by the substituents on the benzene ring.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. These methods are crucial in both the synthesis and quality control of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity.
In a research context, preparative HPLC has been utilized for the purification of related compounds. For instance, in the synthesis of kinase modulators, a crude product was purified using reverse-phase preparative HPLC with a C18 column and a gradient elution of acetonitrile (B52724) in water containing ammonium (B1175870) bicarbonate. A similar approach could be applied to purify this compound.
For analytical purposes, a validated HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile and water or methanol (B129727) and water), flow rate, and detection wavelength (typically in the UV region where the compound absorbs strongly). The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative analysis and the detection of any impurities.
| Analytical Technique | Information Obtained for this compound |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants, and relative number of protons. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons, and chemical environment of each carbon atom. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, C=N, C-Cl). |
| UV-Vis Spectroscopy | Electronic transitions within the conjugated system. |
| X-Ray Crystallography | Three-dimensional molecular structure, bond lengths, and bond angles in the solid state. |
| HPLC | Purity assessment, separation from impurities, and quantitative analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS)
The application of GC-MS in the analysis of benzoxazole derivatives provides critical insights into their identity, purity, and molecular structure. The process involves introducing a volatilized sample into a gas chromatograph, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for the identification of the compound and the deduction of its fragmentation pathways.
Anticipated GC-MS Profile of this compound:
The retention time (t_R) in the gas chromatogram would be influenced by the compound's volatility and its interaction with the GC column's stationary phase. The presence of the methoxy and chloro functional groups would dictate its polarity and boiling point, leading to a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).
The mass spectrum would be expected to show a distinct molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₈H₆ClNO₂), which is approximately 183.59 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic [M+2]⁺ peak would be observed at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the [M]⁺ peak. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion would likely proceed through several predictable pathways, providing structural confirmation. Key fragmentation events for this compound would likely involve:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a significant fragment ion at [M-15]⁺.
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at [M-35]⁺.
Loss of carbon monoxide (CO): Expulsion of CO from the oxazole (B20620) ring is a characteristic fragmentation pathway for benzoxazoles, leading to an [M-28]⁺ fragment.
Combined losses: Sequential losses, such as the loss of a methyl radical followed by carbon monoxide, would also be anticipated.
A hypothetical data table summarizing the expected key mass spectral fragments for this compound is presented below.
| Fragment Ion | Proposed Structure/Loss | Expected m/z | Relative Abundance |
| [M]⁺ | Molecular Ion (C₈H₆³⁵ClNO₂) | 183 | Moderate |
| [M+2]⁺ | Molecular Ion (C₈H₆³⁷ClNO₂) | 185 | Low |
| [M-15]⁺ | Loss of •CH₃ | 168 | High |
| [M-28]⁺ | Loss of CO | 155 | Moderate |
| [M-35]⁺ | Loss of •Cl | 148 | Moderate |
| [M-43]⁺ | Loss of •CH₃ and CO | 140 | Moderate |
This table is a hypothetical representation based on known fragmentation patterns of similar compounds and is intended for illustrative purposes. Actual experimental data may vary.
The detailed analysis of these fragmentation patterns, in conjunction with the retention time, would allow for the unambiguous identification and structural confirmation of this compound in a given sample. The quantitative analysis could also be performed by creating a calibration curve using a known standard of the compound.
Future Research Directions in 2 Chloro 7 Methoxybenzo D Oxazole Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in contemporary chemical research. Future efforts in the synthesis of 2-Chloro-7-methoxybenzo[d]oxazole should prioritize the exploration of novel and sustainable routes that minimize waste, energy consumption, and the use of hazardous reagents.
One promising avenue is the application of green chemistry principles , such as the use of recyclable catalysts and environmentally friendly solvents. For instance, the synthesis of 2-aryl benzoxazoles has been achieved using a recyclable and eco-friendly heterogeneous Cu(II)-SBA-15 catalyst, demonstrating high conversion rates and yields in short reaction times. rsc.org Similar methodologies could be adapted for the synthesis of this compound, potentially involving the condensation of a suitably substituted o-aminophenol with a chlorinating agent in the presence of a recyclable catalyst. The use of microwave-assisted and ultrasound-assisted synthesis could also significantly reduce reaction times and energy input compared to conventional heating methods. mdpi.com
Flow chemistry represents another powerful tool for the sustainable synthesis of benzoxazoles. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. rsc.org A multistep flow process for the synthesis of highly functionalized benzoxazoles has been reported, which minimizes the formation of byproducts and allows for in-line quenching of unstable intermediates. worktribe.com Applying this technology to the synthesis of this compound could streamline its production and enhance its accessibility for further research.
Furthermore, photocatalysis offers a green and efficient approach to organic synthesis. The use of natural sunlight as a clean energy source for photocatalytic reactions is particularly attractive. rsc.org Research into the photocatalytic synthesis of benzoxazole-bridged covalent organic frameworks (COFs) has demonstrated the feasibility of this approach. rsc.org Future studies could explore the possibility of a photocatalytic route to this compound, potentially leading to a highly sustainable and atom-economical synthesis.
| Synthetic Approach | Key Advantages | Potential Application to this compound |
| Green Catalysis | Recyclable catalysts, reduced waste, milder reaction conditions. | Use of heterogeneous catalysts like Cu(II)-SBA-15 for the cyclization step. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, increased yields. | Acceleration of the condensation and cyclization reactions. |
| Flow Chemistry | Precise process control, improved safety and scalability, reduced byproducts. | Continuous and scalable production with in-line purification. |
| Photocatalysis | Use of light as a clean energy source, potential for novel reaction pathways. | Sunlight-driven synthesis from readily available precursors. |
Development of Highly Selective Functionalization Strategies
The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for tuning its properties and exploring its potential applications. Future research should focus on developing highly selective functionalization strategies, particularly through C-H activation and regioselective halogenation.
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. The development of methods for the regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation highlights the potential of this approach. For this compound, the methoxy (B1213986) group can act as a directing group, potentially enabling selective functionalization at the C-6 or C-5 positions.
Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have also been successfully applied to the functionalization of azaheterocycles. The development of palladium-catalyzed methods for the synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process demonstrates the versatility of this approach. chemicalbook.com Similar strategies could be employed to introduce a variety of substituents at specific positions on the benzoxazole (B165842) ring of the target molecule.
Regioselective halogenation is another key strategy for introducing functional handles for further elaboration. While the 2-position is already chlorinated, further halogenation at other positions on the benzene (B151609) ring could provide sites for cross-coupling reactions. Methods for the regioselective halogenation of 3-phenyl-2H-benzo[b] rsc.orgworktribe.comoxazin-2-ones using N-halosuccinimides have been developed, utilizing the nitrogen atom as a directing group. Adapting such methods to this compound could allow for the synthesis of poly-halogenated derivatives with diverse reactivity.
Advanced Computational Modeling for Predictable Synthesis and Reactivity
Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. Future research on this compound will greatly benefit from the application of advanced computational modeling techniques to forecast its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of the molecule. Such studies can provide insights into the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies. DFT calculations have been used to study the absorption and emission spectra of substituted benzoxazoles, demonstrating good agreement with experimental data.
Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the feasibility of novel synthetic routes. DFT calculations have been used to investigate the transition states of benzoxazole cyclizations, providing valuable information for optimizing reaction conditions. By modeling the potential energy surfaces of different reaction pathways, researchers can identify the most promising routes for the synthesis of this compound and its derivatives.
Predictive models for regioselectivity in functionalization reactions can also be developed using computational methods. By analyzing the factors that govern the site-selectivity of reactions on related benzoxazole structures, it may be possible to develop models that can accurately predict the outcome of reactions on this compound. This would significantly accelerate the discovery of new derivatives with desired properties. Hirshfeld surface analysis and computational chemistry have been used to understand the intermolecular interactions and conformational landscape of benzoxazole derivatives, which can influence their reactivity and solid-state properties.
Investigation of Unique Reaction Pathways and Mechanistic Discoveries
While the general reactivity of benzoxazoles is relatively well-understood, there is always the potential for the discovery of unique reaction pathways and novel mechanistic insights, particularly with a specifically substituted compound like this compound.
Future research should aim to explore the reactivity of the 2-chloro substituent. Nucleophilic substitution reactions at this position are expected, but the influence of the 7-methoxy group on the reaction rate and mechanism warrants investigation. The reactivity of 2-trichloromethylbenzoxazoles towards various nucleophiles has been explored, revealing pathways for selective substitution. worktribe.com Similar studies on this compound could uncover interesting and useful transformations.
The potential for unusual rearrangements during the synthesis or subsequent reactions of this compound should also be considered. A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate has been reported, involving a Beckmann-type rearrangement. The specific substitution pattern of the target molecule might favor such unexpected reaction pathways.
Mechanistic elucidation of known and new reactions involving this compound will be crucial for advancing its chemistry. Detailed mechanistic studies, combining experimental techniques with computational modeling, can provide a deep understanding of the factors that control reactivity and selectivity. The mechanism of palladium-catalyzed benzoxazole synthesis has been a subject of investigation, with different pathways proposed depending on the specific reaction conditions. rsc.org A thorough mechanistic investigation of the synthesis and functionalization of this compound could lead to the development of more efficient and selective synthetic methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-7-methoxybenzo[d]oxazole, considering yield and purity?
- Methodology : Traditional synthesis involves multi-step reactions, including cyclization and halogenation. For example, refluxing intermediates in solvents like DMSO under controlled conditions (e.g., 18 hours at 100°C) followed by purification via recrystallization (ethanol-water) can achieve ~65% yield . Advanced protocols incorporate microwave-assisted synthesis to reduce reaction time and improve purity (>90%) by minimizing side products .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control, and post-synthetic purification (HPLC or column chromatography) are critical for reproducibility .
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or deep-eutectic solvents. Microwave irradiation or ultrasound-assisted methods reduce energy consumption and reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >80% .
- Catalysis : Use recyclable catalysts (e.g., copper nanoparticles) for selective chlorination, reducing waste generation .
Q. What analytical techniques are recommended for characterizing its structure and purity?
- Structural Confirmation : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., methoxy at C7, chloro at C2). IR spectroscopy confirms functional groups (C-O-C stretch at ~1250 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) ensure >98% purity. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do substituent positions influence the compound's reactivity in cross-coupling reactions?
- Mechanistic Insight : The chloro group at C2 acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Steric hindrance from the methoxy group at C7 slows reactivity at adjacent positions, favoring regioselective modifications .
- Case Study : Palladium-catalyzed coupling with boronic acids under mild conditions (60°C, 12 hours) yields biaryl derivatives with >70% efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Data Discrepancy Analysis : Variations in cytotoxicity (IC₅₀ ranges: 5–50 μM) may stem from impurities or assay conditions. Validate purity via COA (Certificate of Analysis) and replicate assays in standardized cell lines (e.g., HeLa or MCF-7) .
- Meta-Analysis : Compare SAR studies to identify consistent trends. For example, methoxy substitution correlates with enhanced blood-brain barrier permeability in neuroprotective assays .
Q. What methodologies are used to establish its structure-activity relationships (SAR) in drug design?
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity with targets like tubulin or kinases .
- In Vitro Profiling : Screen derivatives against enzyme panels (e.g., kinase inhibitors) to map pharmacophore features. For instance, replacing chloro with bromo increases selectivity for EGFR inhibition (ΔΔG = -2.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
